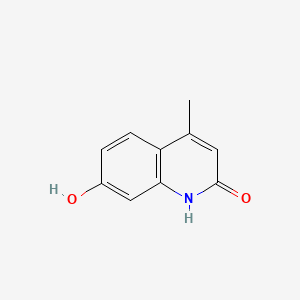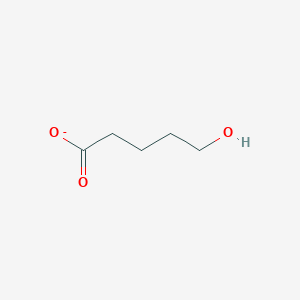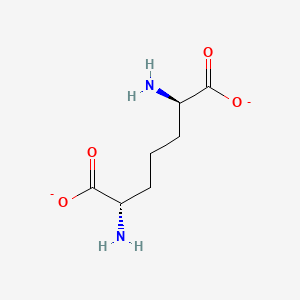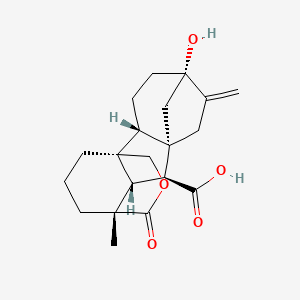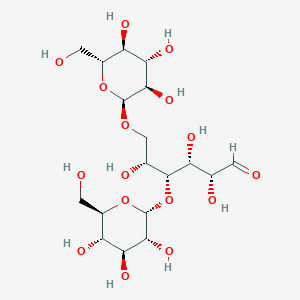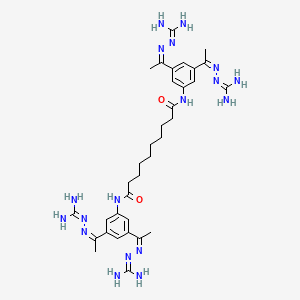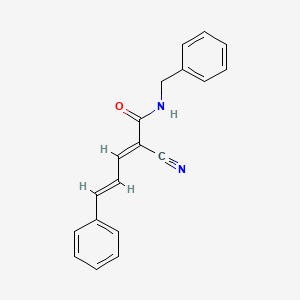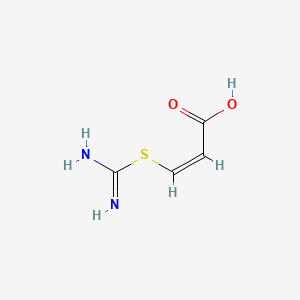
ZapA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z相关蛋白A (ZAPA) 是一种在细菌中广泛保守的小型胞质蛋白。它在细菌细胞分裂中起着至关重要的作用,通过增强FtsZ环的稳定性来实现,而FtsZ环是细胞分裂所必需的。 This compound 在体外形成二聚体和四聚体,已知与 FtsZ 相互作用,促进其聚合和细丝捆绑 .
科学研究应用
ZAPA 在科学研究中具有多种应用,特别是在细菌细胞分裂的研究中。它被用来研究 FtsZ 聚合的机制以及 Z 环的形成。 此外,this compound 作为一种模型蛋白,用于研究细菌中蛋白质-蛋白质相互作用和细胞骨架结构的调节 .
在医学领域,this compound 及其与 FtsZ 的相互作用被探索为开发新型抗菌剂的潜在靶点。 通过抑制 this compound 的功能,可能能够破坏细菌细胞分裂,从而提供一种对抗细菌感染的新方法 .
作用机制
ZAPA 通过与 FtsZ 结合以大约 1:1 的摩尔化学计量比发挥作用。这种相互作用促进 FtsZ 的聚合以及稳定细丝和束的形成。 This compound 增强了 FtsZ 聚合物缔合的协同性,从而稳定了细菌细胞分裂所必需的原环结构 .
生化分析
Biochemical Properties
Zapa is involved in the modulation of FtsZ polymerization. It binds to FtsZ with an approximate 1:1 molar stoichiometry, promoting FtsZ filament bundling and stabilization. This interaction is essential for the proper formation and function of the Z-ring, which is critical for bacterial cytokinesis . This compound exists in a dimer-tetramer equilibrium, with the dimer being the predominant physiological species .
Cellular Effects
This compound influences various cellular processes by stabilizing FtsZ filaments and promoting their bundling. This stabilization is crucial for the formation of the Z-ring, which recruits other proteins necessary for cell division. The presence of this compound ensures the proper spatial and temporal regulation of the Z-ring, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to FtsZ and promoting its polymerization and filament bundling. This interaction enhances the stability of FtsZ filaments, making them more resistant to collapse. The dimeric form of this compound is postulated to be the predominant physiological species, although the tetrameric form may become significant under certain conditions . The structure of this compound, with its C-terminal coiled-coil domain, is essential for its function in promoting FtsZ polymerization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on FtsZ polymerization and filament bundling can be observed over time. This compound’s stability and activity are influenced by its concentration, with higher concentrations promoting the formation of tetramers. Long-term studies have shown that this compound maintains its activity and continues to promote FtsZ polymerization and filament bundling over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At optimal dosages, this compound effectively promotes FtsZ polymerization and filament bundling, leading to proper cell division. At high doses, this compound may cause excessive bundling of FtsZ filaments, potentially leading to adverse effects on cell division and viability .
Metabolic Pathways
This compound is involved in the metabolic pathways related to bacterial cell division. It interacts with FtsZ, a key protein in the cytokinesis pathway, and promotes its polymerization and filament bundling. This interaction is essential for the proper formation and function of the Z-ring, which is critical for bacterial cytokinesis .
Transport and Distribution
Within cells, this compound is transported and distributed to the mid-cell region, where it interacts with FtsZ to promote the formation of the Z-ring. The localization of this compound is essential for its function in bacterial cell division, as it ensures the proper spatial and temporal regulation of the Z-ring .
Subcellular Localization
This compound is localized to the mid-cell region, where it interacts with FtsZ to promote the formation of the Z-ring. The C-terminal coiled-coil domain of this compound is essential for its localization and function. This domain allows this compound to bind to FtsZ and promote its polymerization and filament bundling, which are critical for bacterial cytokinesis .
准备方法
合成路线和反应条件: ZAPA 的合成涉及在细菌系统(如大肠杆菌)中表达该蛋白。编码 this compound 的基因被克隆到表达载体中,然后将其导入细菌细胞。 细菌在诱导 this compound 表达的条件下培养,随后使用亲和层析等技术纯化 .
工业生产方法: this compound 的工业生产遵循类似的原理,但规模更大。发酵过程经过优化,以最大限度地提高 this compound 的产量。 纯化过程已扩大规模,通常涉及多个层析步骤以确保蛋白质的纯度和活性 .
化学反应分析
反应类型: ZAPA 主要经历蛋白质-蛋白质相互作用,特别是与 FtsZ 相互作用。它不参与传统的化学反应,如氧化、还原或取代。 相反,它的活性以其调节 FtsZ 细丝的组装和稳定性的能力为特征 .
常用试剂和条件: this compound 与 FtsZ 之间的相互作用在各种条件下进行研究,包括不同的 pH 值和 GTP 的存在,GTP 对 FtsZ 聚合至关重要。 This compound-FtsZ 复合物的形成通常使用荧光共振能量转移 (FRET) 和电子显微镜等技术进行分析 .
形成的主要产物: This compound 与 FtsZ 相互作用的主要结果是形成稳定的 FtsZ 细丝和束,它们对细菌细胞分裂过程中 Z 环的形成至关重要 .
相似化合物的比较
ZAPA 与其他 FtsZ 相关蛋白类似,例如 Z 相关蛋白 B (ZapB)。这两种蛋白质都与 FtsZ 相互作用,并在稳定 Z 环中发挥作用。 This compound 的独特之处在于它能够形成二聚体和四聚体,这可能会影响它与 FtsZ 的相互作用及其在细胞分裂中的整体功能 .
类似化合物清单:- Z 相关蛋白 B (ZapB)
- ZipA(另一种与 FtsZ 相关的蛋白质)
- FtsA(一种与 FtsZ 相互作用的肌动蛋白样蛋白)
属性
CAS 编号 |
92138-10-8 |
|---|---|
分子式 |
C4H6N2O2S |
分子量 |
146.17 g/mol |
IUPAC 名称 |
(E)-3-carbamimidoylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1+ |
InChI 键 |
QEYNZJBVNYDZKZ-OWOJBTEDSA-N |
SMILES |
C(=CSC(=N)N)C(=O)O |
手性 SMILES |
C(=C/SC(=N)N)\C(=O)O |
规范 SMILES |
C(=CSC(=N)N)C(=O)O |
同义词 |
3-((aminoiminomethyl)thio)-2-propenoic acid 3-((aminoiminomethyl)thio)-2-propenoic acid monohydrobromide 3-((aminoiminomethyl)thio)-2-propenoic acid monohydrochloride, (Z)-isomer 3-((aminoiminomethyl)thio)-2-propenoic acid, (E)-isomer ZAPA |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1236264.png)
